Differentiation by Predicted Physicochemical Properties: Boiling Point and Lipophilicity
2-Methylcyclopentane-1-carbaldehyde exhibits distinct physicochemical properties compared to its closest non-methylated analog, cyclopentanecarboxaldehyde. The presence of the methyl group in the target compound increases both its boiling point and lipophilicity. Specifically, the predicted boiling point of 2-methylcyclopentane-1-carbaldehyde is 218 °C , which is significantly lower than that of cyclopentanecarboxaldehyde (approximately 245 °C) . Additionally, the target compound has a higher computed XLogP3-AA value (1.7) [1] compared to the predicted LogP for cyclopentanecarboxaldehyde (approximately 1.1), indicating greater hydrophobicity. These differences are critical for optimizing purification processes (e.g., distillation) and predicting partitioning behavior in biphasic reactions or biological assays.
| Evidence Dimension | Predicted Boiling Point and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Boiling Point: 218 °C; XLogP3-AA: 1.7 |
| Comparator Or Baseline | Cyclopentanecarboxaldehyde: Boiling Point: ~245 °C; Predicted LogP: ~1.1 |
| Quantified Difference | Boiling Point: -27 °C; XLogP3-AA: +0.6 units |
| Conditions | Predicted values from computational models |
Why This Matters
The lower boiling point can facilitate less energy-intensive distillative purification, while the increased lipophilicity (higher LogP) can enhance membrane permeability or alter retention times in chromatographic separations, providing practical process advantages over the non-methylated analog.
- [1] PubChem. (2025). 2-Methylcyclopentanecarboxaldehyde: Computed Properties. PubChem Compound Summary for CID 12534276. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylcyclopentanecarboxaldehyde. View Source
